molecular formula C10H12ClNO3 B8714804 4-Tert-butyl-2-chloro-5-nitro-phenol

4-Tert-butyl-2-chloro-5-nitro-phenol

Cat. No.: B8714804
M. Wt: 229.66 g/mol
InChI Key: OUYLTEFMPYJVCE-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-chloro-5-nitro-phenol is a phenolic compound of high interest in chemical and pharmaceutical research. It serves as a versatile synthetic intermediate and building block for developing more complex molecules . The structure incorporates a phenolic hydroxyl group, a chloro substituent, and a nitro group on a tert-butyl-substituted benzene ring, making it a candidate for further functionalization through various organic reactions. While specific studies on this exact molecule are not widely published, its structure suggests potential utility in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Phenolic compounds with nitro and chloro groups are often investigated as precursors in the development of polymers, dyes, and specialty chemicals . Researchers value this compound for its potential to act as a key intermediate in multi-step synthesis, where the reactive sites can be modified to create libraries of novel compounds for screening and development. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

4-tert-butyl-2-chloro-5-nitrophenol

InChI

InChI=1S/C10H12ClNO3/c1-10(2,3)6-4-7(11)9(13)5-8(6)12(14)15/h4-5,13H,1-3H3

InChI Key

OUYLTEFMPYJVCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1[N+](=O)[O-])O)Cl

Origin of Product

United States

Comparison with Similar Compounds

4-Tert-butyl-2-nitro-phenol (CAS 3279-07-0)

Structural Differences :

  • Substituents : Nitro group at position 2 (vs. chlorine in the target compound) and tert-butyl at position 4.
  • Molecular Formula: C₁₀H₁₃NO₃ (vs. C₁₀H₁₂ClNO₃ for the target compound).

Key Findings :

  • Applications : Used as a "miscellaneous intermediate," suggesting roles in organic synthesis or industrial processes .

Comparison: The absence of chlorine in position 2 reduces electrophilicity compared to the target compound. The nitro group’s position (2 vs.

5-Amino-4-tert-butyl-2-chloro-phenol (CAS 873055-61-9)

Structural Differences :

  • Substituents: Amino group at position 5 (vs. nitro in the target compound).
  • Molecular Formula: C₁₀H₁₄ClNO (vs. C₁₀H₁₂ClNO₃).

Key Findings :

  • Electronic Effects: The amino group is electron-donating, reducing phenol acidity compared to the nitro-substituted target compound.
  • Physicochemical Data : Molecular weight = 199.68 g/mol; LogP = 3.51, indicating moderate lipophilicity .

Comparison: The amino group enhances nucleophilicity, making this compound more reactive in substitution reactions. In contrast, the nitro group in the target compound would stabilize negative charges, increasing acidity and resistance to oxidation.

2-(Tert-butyl)-4-chloro-5-fluorophenol (CAS 1850312-18-3)

Structural Differences :

  • Substituents : Fluorine at position 5 (vs. nitro) and tert-butyl at position 2 (vs. 4 in the target compound).
  • Molecular Formula: C₁₀H₁₂ClFO (vs. C₁₀H₁₂ClNO₃).

Key Findings :

  • Electrophilicity : Fluorine’s electron-withdrawing nature is weaker than nitro, leading to lower acidity than the target compound.

Comparison :
The tert-butyl group’s position (2 vs. 4) introduces steric effects that may hinder interactions in enzymatic or catalytic systems.

5-(4-Tert-butylphenyl)-2-methoxyphenol (CAS 1261955-28-5)

Structural Differences :

  • Substituents : Methoxy group at position 2 (vs. chlorine) and a 4-tert-butylphenyl group at position 5.
  • Molecular Formula: C₁₇H₂₀O₂ (vs. C₁₀H₁₂ClNO₃).

Key Findings :

  • LogP : 4.37, indicating high lipophilicity due to the aromatic tert-butylphenyl group .
  • Applications : Likely used in polymer stabilization or antioxidant formulations.

Comparison: The methoxy group’s electron-donating nature contrasts with chlorine’s electron-withdrawing effect, reducing acidity.

Research Implications and Gaps

  • Enzymatic Interactions : and highlight how tert-butyl-containing antioxidants (e.g., BHA) induce glutathione S-transferases and epoxide hydratases, suggesting that the tert-butyl group in the target compound may influence enzyme interactions .
  • Hazard Data: While 4-tert-butyl-2-nitro-phenol has documented safety protocols, analogous hazards (e.g., toxicity, reactivity) for the target compound require further study .
  • Synthetic Utility : The nitro and chlorine groups in the target compound may enhance its utility in electrophilic aromatic substitution or as a precursor in pharmaceutical synthesis.

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion.
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove byproducts .
  • Final product purity (>98%) can be achieved by recrystallization in ethanol/water mixtures .

How can NMR and IR spectroscopy confirm the structural integrity of this compound?

Level: Basic
Answer:

  • ¹H NMR :
    • Aromatic protons: Doublets/triplets in the δ 7.0–8.5 ppm range, split due to substituents.
    • tert-Butyl group: Singlet at δ 1.3 ppm (9H).
  • ¹³C NMR :
    • Nitro-substituted carbon: Deshielded signal near δ 150 ppm.
    • Chlorine-adjacent carbon: δ 125–130 ppm.
  • IR :
    • O–H stretch (phenolic): Broad peak ~3200 cm⁻¹.
    • Nitro group: Asymmetric/symmetric stretches at 1520 cm⁻¹ and 1340 cm⁻¹.
    • C–Cl stretch: 550–650 cm⁻¹.

Cross-referencing with databases (e.g., NIST Chemistry WebBook) ensures spectral consistency .

What stability challenges arise when storing this compound, and how can they be mitigated?

Level: Advanced
Answer:
Key Stability Issues :

  • Photodegradation : Nitro groups are light-sensitive. Store in amber glass under inert gas (N₂/Ar) .
  • Moisture Sensitivity : Hygroscopicity may lead to hydrolysis. Use desiccants (silica gel) in storage containers.
  • Thermal Decomposition : Avoid temperatures >40°C; DSC analysis can determine decomposition onset .

Q. Validation :

  • Periodic HPLC analysis to monitor purity.
  • Accelerated stability studies (40°C/75% RH for 6 months) predict long-term behavior .

How do substituents (tert-butyl, chloro, nitro) influence reactivity in nucleophilic aromatic substitution (NAS)?

Level: Advanced
Answer:

  • Nitro Group : Strong electron-withdrawing meta-director. Activates the ring for NAS at positions ortho and para to itself.
  • Chloro Group : Moderately deactivating but ortho/para-directing. Competes with nitro for directing effects.
  • tert-Butyl Group : Steric hindrance reduces accessibility to the 4-position, favoring reactions at the 2- or 6-positions.

Q. Experimental Design :

  • Kinetic studies using varying nucleophiles (e.g., amines, alkoxides) under controlled pH.
  • DFT calculations to map electron density and predict regioselectivity .

What analytical methods quantify trace impurities, and how are they validated?

Level: Advanced
Answer:
Methods :

  • GC-MS : Detects volatile impurities (e.g., residual solvents). Use a polar column (e.g., DB-5) and He carrier gas .
  • HPLC-UV/ELSD : Quantifies non-volatile impurities (LOD: 0.1%). C18 columns with acetonitrile/water mobile phase.

Q. Validation Parameters :

  • Linearity : R² ≥ 0.99 over 50–150% of target concentration.
  • Precision : %RSD < 2% for repeatability.
  • Accuracy : Spike recovery 98–102% .

What safety protocols are critical when handling this compound?

Level: Basic
Answer:
Hazards :

  • Toxicity : Suspected mutagen (Category 2; GHS07) .
  • Skin/Eye Irritation : Causes severe irritation (GHS05).

Q. Protocols :

  • PPE : Nitrile gloves, lab coat, safety goggles, and fume hood use.
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste.
  • Emergency : Eye wash/shower accessible; Chemtrec contact (1-800-424-9300) for exposure incidents .

How can computational modeling predict the biological activity of this compound?

Level: Advanced
Answer:

  • Molecular Docking : Simulate binding to target proteins (e.g., enzymes) using AutoDock Vina. Focus on H-bonding (phenolic -OH) and hydrophobic interactions (tert-butyl).
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogues .
  • ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks (e.g., nitro group hepatotoxicity) .

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